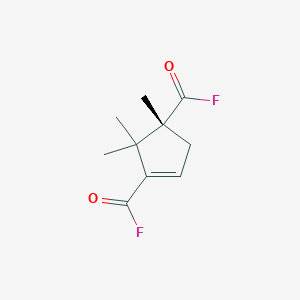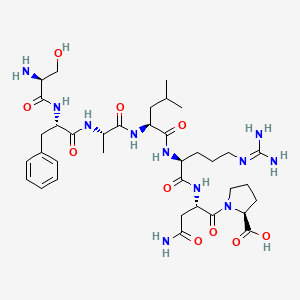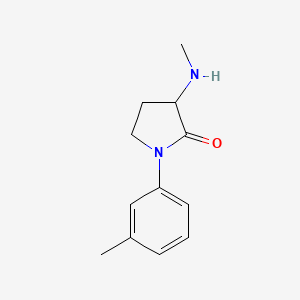![molecular formula C62H108N2O4S2 B14253723 N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) CAS No. 189934-25-6](/img/structure/B14253723.png)
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) is a complex organic compound characterized by its unique structure, which includes two ethanebis(thioamide) groups attached to phenyl rings substituted with dodecyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) typically involves the reaction of 3,4-bis(dodecyloxy)benzaldehyde with ethanedithiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired thioamide compound. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.
Reduction: Lithium aluminum hydride; solventether; temperature0-25°C.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2); solventacetic acid; temperature0-50°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as electrochromic polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide groups can form hydrogen bonds with active site residues, stabilizing the transition state and inhibiting enzyme activity. Additionally, the dodecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.
Comparaison Avec Des Composés Similaires
N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Utilized in coordination chemistry and materials science.
The uniqueness of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) lies in its specific substitution pattern and the presence of long alkyl chains, which impart distinct physical and chemical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
189934-25-6 |
|---|---|
Formule moléculaire |
C62H108N2O4S2 |
Poids moléculaire |
1009.7 g/mol |
Nom IUPAC |
N,N'-bis(3,4-didodecoxyphenyl)ethanedithioamide |
InChI |
InChI=1S/C62H108N2O4S2/c1-5-9-13-17-21-25-29-33-37-41-49-65-57-47-45-55(53-59(57)67-51-43-39-35-31-27-23-19-15-11-7-3)63-61(69)62(70)64-56-46-48-58(66-50-42-38-34-30-26-22-18-14-10-6-2)60(54-56)68-52-44-40-36-32-28-24-20-16-12-8-4/h45-48,53-54H,5-44,49-52H2,1-4H3,(H,63,69)(H,64,70) |
Clé InChI |
KTYLNORAGAXRJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)NC(=S)C(=S)NC2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


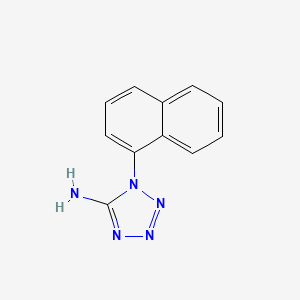
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
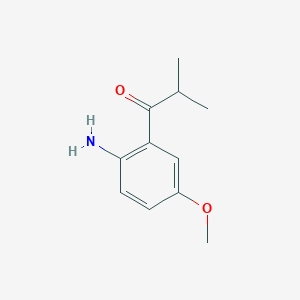
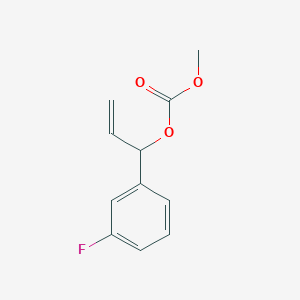
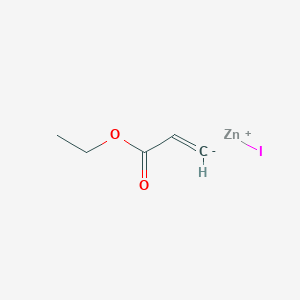
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)

![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
